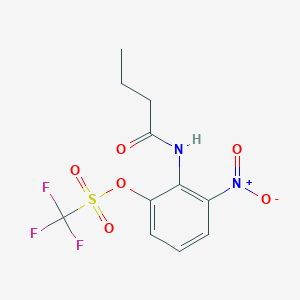

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 500991-98-0 . It has a molecular weight of 356.28 and is typically stored at temperatures between 2-8°C . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-butyramido-3-nitrophenyl trifluoromethanesulfonate . The InChI code is 1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) .Aplicaciones Científicas De Investigación

Lewis Acid Catalysis

Trifluoromethanesulfonate derivatives, such as scandium trifluoromethanesulfonate, are highly active Lewis acid catalysts used in organic synthesis. They are particularly effective in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This demonstrates their potential for facilitating complex organic reactions, including selective macrolactonization of omega-hydroxy carboxylic acids, which is crucial for synthesizing macrolides—a class of natural products with significant pharmaceutical applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid, a Brönsted acid catalyst, demonstrates the versatility of sulfonate derivatives in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This indicates the potential of similar compounds for promoting environmentally friendly reactions with high yields and clean products, which is an important consideration in the development of green chemistry protocols (Khaligh, 2015).

Single-Molecule Magnets

Compounds like cyanometalates, which incorporate trifluoromethanesulfonate ions, have been used to construct single-molecule magnets. These materials exhibit unique magnetic properties at the molecular level, indicating potential applications in quantum computing and information storage technologies (Li et al., 2005).

Organic Synthesis Enhancements

Trifluoromethanesulfonic anhydride is a powerful reagent in organic synthesis, used for activating and converting a variety of compounds, including amides and sulfoxides. Its application extends to activating nitrogen-containing heterocycles, illustrating its broad utility in developing new synthetic methodologies (Qin, Cheng, & Jiao, 2022).

Fuel Cell Technology

Ionic liquids based on trifluoromethanesulfonate, such as 2-sulfoethylammonium trifluoromethanesulfonate, have been explored as protic electrolytes in high-temperature PEM fuel cells. These compounds offer electrochemical and thermal stability, showcasing their potential to enhance fuel cell performance and durability (Wippermann et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

[2-(butanoylamino)-3-nitrophenyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZVMECGCRHDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2882555.png)

![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)

![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)

![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)